molecular formula C25H27N7O B2556947 N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946348-90-9

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2556947
CAS No.: 946348-90-9
M. Wt: 441.539
InChI Key: YARMRPHTKHLTCY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a synthetic pteridine derivative of significant interest in pharmacological research, particularly in the study of kinase signaling pathways. Its molecular structure, which incorporates a pteridine core linked to a substituted phenylpiperazine, is designed to function as a potent and selective kinase inhibitor. This compound is utilized primarily in in vitro enzymatic assays and cellular studies to investigate the role of specific kinases in disease models, such as cancer and inflammatory disorders. The research value of this compound lies in its ability to selectively modulate kinase activity, thereby allowing scientists to dissect complex signal transduction networks and identify potential therapeutic targets. Its mechanism of action typically involves competitive binding to the ATP-binding site of target kinases, leading to the suppression of phosphorylation events and subsequent downstream signaling. As a research tool, it enables the exploration of kinase function and the validation of new targets for drug discovery efforts. Researchers employ this compound in hit-to-lead optimization studies and to establish structure-activity relationships (SAR) within this chemical class. It is intended for use by trained researchers in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-17-8-9-19(16-18(17)2)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)20-6-4-5-7-21(20)33-3/h4-11,16H,12-15H2,1-3H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARMRPHTKHLTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Piperazine Ring Formation: The piperazine ring is typically introduced through cyclization reactions involving diamines and dihalides under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Aromatic Substituent Key Features
Target Compound Pteridin-4-amine 2-Methoxyphenyl 3,4-Dimethylphenyl Planar core, 5-HT1A pharmacophore
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine Phenyl 2,4-Dimethylphenyl Reduced electron-donating effects
2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone None 3,4-Dimethylphenyl Non-planar core, potential kinase activity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Ethylamine-Pyridine 2-Methoxyphenyl None Flexible linker, imaging agent intermediate
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine Butanamine 2-Methoxyphenyl None High solubility, low rigidity

Biological Activity

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that has attracted significant interest in medicinal chemistry due to its multifaceted biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pteridine core, a piperazine ring, and substituted phenyl groups. Its molecular formula is C25H27N7OC_{25}H_{27}N_{7}O, with a molecular weight of 427.6 g/mol. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C25_{25}H27_{27}N7_{7}O
Molecular Weight 427.6 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of:

  • Enzymes : By binding to active sites or allosteric sites, influencing catalytic activities.
  • Receptors : Potentially acting as an agonist or antagonist in various signaling pathways.
  • Ion Channels : Affecting cellular excitability and neurotransmission.

These interactions can lead to alterations in cellular signaling pathways, impacting physiological responses such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)70
BT549 (Breast Cancer)50
PC3 (Prostate Cancer)60

These results suggest that this compound exhibits selective cytotoxic effects, outperforming conventional anticancer drugs like tamoxifen in some cases .

Mechanistic Insights

The mechanism underlying its anticancer activity was further elucidated through colony formation assays. The compound significantly inhibited cell growth in treated cancer cell lines, indicating that it may induce apoptosis or inhibit cell cycle progression .

Research Findings

A comprehensive study published in Science Advances reported that derivatives of pteridine compounds exhibit enhanced anticancer activity. Specifically, compounds similar to this compound were shown to have IC50 values as low as 0.3 µM against acute lymphoblastic leukemia (ALL) cell lines . This suggests that modifications to the pteridine structure can significantly enhance biological efficacy.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis involving condensation of a pteridin-4-amine core with substituted piperazine derivatives is typical. For example, coupling 2-chloropteridine with 4-(2-methoxyphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) can yield intermediate products. Subsequent functionalization with 3,4-dimethylphenyl groups via Buchwald-Hartwig amination or nucleophilic substitution may follow. Optimization involves adjusting catalysts (e.g., Pd(OAc)₂ for cross-coupling), reaction temperatures (80–120°C), and solvent systems to improve yield and purity . Monitor progress using TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and dimethylphenyl groups) and piperazine ring conformation.
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight and fragmentation patterns.
  • HPLC-PDA/UV : Assess purity (>95% recommended for biological assays).
  • X-ray Crystallography (if crystalline): Resolve ambiguous stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays, as structurally related piperazine derivatives show inhibitory activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) or dopamine receptors, given the piperazine moiety’s affinity for GPCRs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like carbonic anhydrase or GPCRs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in hCA II (PDB: 3KS3) or 5-HT₁A (PDB: 6WGT). Prioritize piperazine and pteridine groups for hydrogen bonding and hydrophobic interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • QSAR : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity using partial least squares regression .

Q. How should structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for enzyme inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify the methoxyphenyl (e.g., replace -OCH₃ with -CF₃ or halogens) and dimethylphenyl groups (e.g., introduce electron-withdrawing substituents).
  • Biological Testing : Compare IC₅₀ values across analogs against hCA I/II.
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity. For example, bulky 3,4-dimethyl groups may enhance hydrophobic interactions in hCA II’s active site .

Q. What strategies resolve contradictions in enzyme inhibition data across studies (e.g., hCA I vs. hCA II selectivity)?

  • Methodological Answer :
  • Kinetic Studies : Perform steady-state enzyme kinetics (Km/Vmax) to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Co-crystallize the compound with hCA I/II to visualize binding differences.
  • pH Dependence : Test inhibition at varying pH levels, as hCA II activity is pH-sensitive. Contradictions may arise from assay conditions (e.g., Tris vs. phosphate buffers) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and plasma half-life via LC-MS/MS.
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies.
  • BBB Penetration : Use brain-to-plasma ratio calculations in mice, given the compound’s potential CNS activity .

Q. How can isotopic labeling (e.g., ¹⁴C or ³H) be applied to study metabolic pathways?

  • Methodological Answer :
  • Synthesis : Introduce ¹⁴C at the pteridine core via [¹⁴C]-urea precursors during cyclization.
  • Metabolite ID : Use HPLC-radiodetection or AMS to trace metabolites in urine/plasma.
  • Enzyme Mapping : Co-incubate with liver microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify oxidation pathways .

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